4-Methyl-2-vinylaniline
CAS No.: 107734-14-5
Cat. No.: VC17436774
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107734-14-5 |
|---|---|
| Molecular Formula | C9H11N |
| Molecular Weight | 133.19 g/mol |
| IUPAC Name | 2-ethenyl-4-methylaniline |
| Standard InChI | InChI=1S/C9H11N/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1,10H2,2H3 |
| Standard InChI Key | ZHLIUWVGZPATMF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N)C=C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
4-Methyl-2-vinylaniline (C₉H₁₁N) features a benzene ring with a primary amine group at position 2, a vinyl group at position 4, and a methyl substituent. This configuration distinguishes it from the closely related 4-vinylaniline (C₈H₉N), which lacks the methyl group . The IUPAC name derives from the substitution pattern, with the amine group prioritizing the lowest locant.
Thermal and Physical Properties
Experimental data for 4-vinylaniline analogs reveal critical parameters applicable to the methylated variant:
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 23°C | Solid-liquid transition |
| Boiling Point | 213–214°C | At 1 atm |
| Density | 1.017 g/mL | 25°C |
| Refractive Index | Not reported | - |
| Flash Point | 210°F (98.9°C) | Closed cup |
| Solubility | Benzene, acetone, methanol | 25°C |
The methyl group’s electron-donating effects likely enhance thermal stability compared to non-methylated analogs, though direct comparative studies are absent .
Synthesis and Functionalization Pathways
Direct Synthesis from Aniline Derivatives
The Journal of Organic Chemistry (1988) details a Wittig reaction route for synthesizing 4-vinylaniline analogs . For 4-methyl-2-vinylaniline, this would involve:
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Phosphonium Salt Formation: Reacting 4-methyl-2-bromoaniline with triphenylphosphine in acetonitrile or toluene.
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Ylide Generation: Treating the salt with a strong base (e.g., n-BuLi) at -20°C.
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Aldehyde Coupling: Adding 2-nitrobenzaldehyde to form the vinyl group via olefination.
This method yields ~70–85% purity, requiring column chromatography for refinement .
Palladium-Catalyzed Cross-Coupling
A Pd(OAc)₂-mediated approach couples 2-bromoaniline derivatives with olefins at 125°C in triethylamine . For 4-methyl-2-vinylaniline:
This method achieves higher regioselectivity but requires rigorous oxygen-free conditions to prevent catalyst deactivation .
Applications in Materials Science
Conductive Polymer Composites
4-Vinylaniline derivatives graft copolymerize with poly(tetrafluoroethylene) (PTFE), imparting conductivity (10⁻³–10⁻² S/cm) through oxidative doping with aniline . The methyl group in 4-methyl-2-vinylaniline could sterically hinder dopant integration, necessitating optimized monomer ratios.
Surface Functionalization
Silicon and carbon nanotube surfaces functionalized with vinylaniline derivatives enable electroless metal deposition (e.g., Au, Pd) . XPS studies show NH₂ groups bind to Si(111) surfaces, forming self-assembled monolayers that template nanoparticle growth.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral materials.
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DFT Studies: Modeling electronic effects of methyl substitution on amine basicity and polymerization kinetics.
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Biological Applications: Exploring antimicrobial coatings using silver nanocomposites.
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